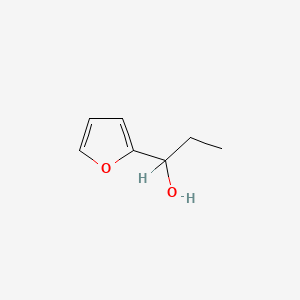

2-Furanmethanol, alpha-ethyl-

Description

Overview of Furan (B31954) Derivative Significance in Organic Chemistry

Furan and its derivatives are a class of heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. lookchem.com This structural motif is the foundation for a vast array of molecules with significant applications across various scientific domains. Furan derivatives are integral building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and specialty materials. atamanchemicals.com Their prevalence in numerous natural products underscores their biological relevance and potential in medicinal chemistry. mdpi.com The reactivity of the furan ring, which can undergo a range of reactions such as electrophilic substitution, Diels-Alder additions, and ring-opening, makes it a versatile tool for synthetic chemists. atamanchemicals.comcsic.es Furthermore, the derivation of many furan compounds from furfural (B47365), a readily available platform chemical produced from lignocellulosic biomass, positions them at the forefront of green and sustainable chemistry initiatives. csic.es

Academic Context and Research Trajectories of Alpha-Substituted 2-Furanmethanols (e.g., 2-Furanmethanol, alpha-ethyl-)

Alpha-substituted 2-furanmethanols, such as 2-Furanmethanol, alpha-ethyl-, represent a specific subclass of furan derivatives that have attracted considerable academic interest. A primary research trajectory for these compounds is their synthesis from furfural, a key biomass-derived platform molecule. csic.es The conversion of furfural into alpha-substituted 2-furanmethanols is a critical step in the value-added utilization of biomass. One of the common methods for synthesizing 2-Furanmethanol, alpha-ethyl- is through the Grignard reaction, where an ethyl magnesium halide is reacted with furfural. lookchem.com

Research in this area often focuses on optimizing reaction conditions and developing more efficient and environmentally benign catalytic systems for these transformations. ncsu.edu For instance, studies have explored the use of various catalysts to improve the yield and selectivity of the desired alpha-substituted product. ncsu.edu The academic intrigue also lies in the subsequent chemical transformations of these alcohols. 2-Furanmethanol, alpha-ethyl- serves as a valuable intermediate in the synthesis of other compounds. acs.org For example, it is a precursor in the production of ethylcyclopentane, which has potential as a biofuel. acs.org The reactivity of the hydroxyl group and the furan ring in alpha-substituted 2-furanmethanols allows for a diverse range of chemical modifications, making them attractive targets for synthetic methodology development.

Current Research Gaps and Prospective Investigations

Despite the progress in understanding and utilizing alpha-substituted 2-furanmethanols, several research gaps remain, offering fertile ground for future investigations. A significant area for further research is the development of more sustainable and atom-economical synthetic routes. While the Grignard reaction is a staple, exploring alternative catalytic methods that avoid stoichiometric organometallic reagents is a key objective.

Another promising avenue is the exploration of the full range of chemical transformations that 2-Furanmethanol, alpha-ethyl- and its analogues can undergo. A deeper understanding of their reactivity could unlock novel applications in materials science, for instance, in the synthesis of new polymers or functional materials. researchgate.net The polymerization of furfuryl alcohol is well-documented, and investigating the polymerization behavior of its alpha-substituted derivatives could lead to materials with tailored properties. researchgate.net

Furthermore, there is a need for more comprehensive spectroscopic and computational studies to fully elucidate the structure-property relationships of these compounds. nih.govresearchgate.net Detailed mechanistic investigations into their reactions will be crucial for optimizing existing applications and discovering new ones. The potential for these biomass-derived compounds to serve as precursors to a wider range of biofuels and specialty chemicals warrants continued exploration, with a focus on catalytic efficiency and process integration. csic.esncsu.edu

Chemical and Physical Properties of 2-Furanmethanol, alpha-ethyl-

| Property | Value | Source(s) |

| CAS Number | 4208-61-1 | nih.gov |

| Molecular Formula | C7H10O2 | nih.gov |

| Molecular Weight | 126.15 g/mol | nih.gov |

| IUPAC Name | 1-(furan-2-yl)propan-1-ol | nih.gov |

| Boiling Point | 181-182 °C | lookchem.com |

| Density | 1.04 g/mL at 25 °C | lookchem.com |

| Refractive Index | n20/D 1.476 | lookchem.com |

| Flash Point | 79 °C | lookchem.com |

Synonyms for 2-Furanmethanol, alpha-ethyl-

| Synonym | Source(s) |

| 1-(Furan-2-yl)propan-1-ol | nih.gov |

| alpha-Ethyl-2-furanmethanol | nih.gov |

| 2-(1-Hydroxypropyl)furan | nih.gov |

| 1-(2-Furanyl)-1-propanol | |

| 2-Furylethylcarbinol |

Structure

3D Structure

Propriétés

IUPAC Name |

1-(furan-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-6(8)7-4-3-5-9-7/h3-6,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXWHUXLVXOXBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044671 | |

| Record name | 1-(Furan-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4208-61-1, 26908-23-6 | |

| Record name | α-Ethyl-2-furanmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Hydroxypropyl)furan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanpropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026908236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanmethanol, .alpha.-ethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanmethanol, .alpha.-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Furan-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-ethylfuran-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-HYDROXYPROPYL)FURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0TJ5Q05LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation of Alpha Substituted 2 Furanmethanols

Catalytic Hydrogenation Pathways for Furanmethanol Precursors

The primary precursor for alpha-substituted 2-furanmethanols is furfural (B47365), which is readily obtained from the acid-catalyzed hydrolysis of C5 sugars found in lignocellulosic biomass. d-nb.info The selective hydrogenation of furfural's aldehyde group to an alcohol function yields furfuryl alcohol, a foundational step for further derivatization. This transformation can be achieved through various catalytic pathways.

Heterogeneous catalysts are widely employed for the hydrogenation of furfural due to their ease of separation and potential for recycling. Historically, copper chromite has been a common industrial catalyst for this process, operating at high pressures and temperatures. d-nb.infonih.gov However, due to the toxicity of chromium (VI), significant research has focused on developing alternative, more environmentally benign catalysts. d-nb.info

A range of transition metals, including platinum (Pt), palladium (Pd), ruthenium (Ru), nickel (Ni), and copper (Cu), have proven effective. nih.govmdpi.com These metals are typically dispersed on high-surface-area supports like activated carbon, silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or titania (TiO₂). d-nb.inforesearchgate.net The choice of metal and support significantly influences the catalyst's activity and selectivity.

Copper-based catalysts are known for their high selectivity towards the hydrogenation of the carbonyl group, yielding furfuryl alcohol, while minimizing reactions on the furan (B31954) ring. researchgate.net

Nickel-based catalysts exhibit high activity but can sometimes lead to over-hydrogenation, producing tetrahydrofurfuryl alcohol, or ring-opening products. researchgate.net

Noble metal catalysts like Pt and Pd are highly active, but their cost is a significant consideration. d-nb.info Platinum catalysts have been extensively studied for both vapor- and liquid-phase hydrogenation. nih.gov

The performance of these catalysts is also dependent on the preparation method. For instance, bimetallic catalysts, such as Cu-Ni or Cu-Co, have been developed to enhance selectivity and stability, leveraging synergistic effects between the metals. mdpi.com

Table 1: Performance of Various Heterogeneous Catalysts in Furfural Hydrogenation

| Catalyst | Support | Reaction Phase | Temperature (°C) | Primary Product | Selectivity/Yield | Reference |

|---|---|---|---|---|---|---|

| Copper Chromite | - | Vapor/Liquid | ~175 | Furfuryl Alcohol | Acceptable Selectivity | nih.gov |

| Pt | Activated Carbon | Liquid | 50 | Furfuryl Alcohol | 74% Yield (in water) | mdpi.com |

| Ni | SiO₂ | Vapor | 180 | Furfuryl Alcohol | Lower selectivity than copper chromite | d-nb.info |

| Cu-Al | Hydrotalcite-derived | Liquid | 200 | Furfuryl Alcohol | 94% Yield | mdpi.com |

| Cu-Co | SBA-15 | Liquid | - | Furfuryl Alcohol | ~80% Yield | mdpi.com |

Homogeneous catalysts offer distinct advantages in terms of selectivity and activity under milder reaction conditions. bohrium.com Although less studied for furfural hydrogenation compared to heterogeneous systems, several effective homogeneous catalysts have been developed. mdpi.com These are often based on transition metal complexes that can activate hydrogen and the carbonyl group of furfural with high precision.

Recent advancements include the use of Shvo's catalyst, a ruthenium-based complex, for the catalytic transfer hydrogenation (CTH) of furfural to furfuryl alcohol. rsc.orgrsc.org This approach uses a hydrogen donor, such as 2-propanol, instead of molecular hydrogen, which can circumvent the need for high-pressure equipment. rsc.orgrsc.org The reaction can be performed efficiently in a continuous-flow system, and the catalyst has demonstrated good recyclability. rsc.orgrsc.org

Manganese-based pincer complexes represent another promising class of homogeneous catalysts derived from earth-abundant metals. bohrium.com These catalysts have shown high efficiency and chemoselectivity for the hydrogenation of various aldehydes, including furfural, under relatively mild conditions. bohrium.com The combination of homogeneous Lewis acid catalysts (e.g., lanthanide chlorides like DyCl₃) with a heterogeneous metal catalyst like Ru/C can create a synergistic system in liquid-phase transfer hydrogenation, leading to complete furfural conversion and high yields of furfuryl alcohol. nih.gov

The hydrogenation of furfural can be conducted in either the liquid phase or the vapor phase, with each system presenting unique advantages and challenges. nih.govscirp.org

Vapor-phase hydrogenation is typically carried out at higher temperatures (above 180 °C) to ensure furfural remains in the gas state. d-nb.infonih.gov This method is common in large-scale industrial processes and can offer high throughput. d-nb.info However, the high temperatures can sometimes favor side reactions like decarbonylation to produce furan or ring-opening, which reduces selectivity. nih.gov Catalyst deactivation due to coking (the formation of carbonaceous deposits) is also a significant challenge in vapor-phase systems. d-nb.info

Liquid-phase hydrogenation generally operates under milder temperatures (e.g., 50-180 °C) and often results in higher selectivity for furfuryl alcohol. mdpi.comnih.gov This approach is complicated by the lower solubility of hydrogen gas in the liquid reaction medium, often necessitating higher pressures to achieve sufficient reaction rates. nih.gov The choice of solvent is critical; alcohols like methanol (B129727) or isopropanol (B130326) can act as both the solvent and a hydrogen source in transfer hydrogenation reactions, while water is also a viable green solvent. mdpi.comnih.gov

Table 2: Comparison of Liquid-Phase and Vapour-Phase Furfural Hydrogenation

| Parameter | Liquid-Phase System | Vapour-Phase System | Reference |

|---|---|---|---|

| Operating Temperature | Lower (e.g., 50-200 °C) | Higher (e.g., >180 °C) | nih.govmdpi.com |

| Operating Pressure | Often higher H₂ pressure required | Can operate at lower pressures | d-nb.infonih.gov |

| Selectivity | Generally higher for furfuryl alcohol | Can lead to more side products (e.g., furan, ring-opening) | d-nb.infonih.gov |

| Key Challenges | H₂ solubility, solvent interactions | Catalyst deactivation by coking, thermal side reactions | d-nb.infonih.gov |

| Advantages | High selectivity, lower energy consumption | High throughput, suitable for continuous processes | d-nb.infomdpi.com |

Stereoselective Synthesis of Chiral Alpha-Substituted Furanmethanols

The creation of a chiral center at the alpha-position of 2-furanmethanol requires stereoselective synthesis methods. This is crucial when the target molecule is intended for applications where specific stereoisomers are required, such as in pharmaceuticals or agrochemicals. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

One approach involves the use of chiral catalysts in the reduction of a corresponding ketone (e.g., 2-propionylfuran). Transition metal catalysts combined with chiral ligands can facilitate enantioselective hydrogenation. For example, nickel-catalyzed asymmetric reductive cyclization has been used to create chiral chroman derivatives with quaternary stereocenters, a strategy that could be adapted for furan-based systems. chemrxiv.org

Another strategy is the use of a chiral auxiliary. A chiral sulfoxide (B87167) group, for instance, can be attached to the furan ring to direct subsequent reactions. Enantiomerically pure 2-sulfinylfurans have been synthesized and can act as chiral dienes in cycloaddition reactions, where the sulfoxide group induces facial selectivity. researchgate.net After the desired stereocenter is established, the auxiliary can be removed.

Furthermore, direct C-H functionalization using palladium (II) catalysis with chiral ligands has been shown to achieve site- and diastereoselective fluorination of C(sp³)-H bonds in amino acid derivatives, demonstrating a powerful method for creating stereocenters that could be applicable to furan systems. nih.gov

Derivatization Strategies for Alpha-Substituted Furanmethanols

The introduction of an alkyl or aryl group at the alpha-position of the furanmethanol is a key derivatization step. This is most commonly achieved by the addition of an organometallic nucleophile to the carbonyl group of furfural.

The Grignard reaction is a powerful and widely used method for forming new carbon-carbon bonds. sigmaaldrich.com To synthesize alpha-ethyl-2-furanmethanol, a Grignard reagent, specifically ethylmagnesium halide (e.g., ethylmagnesium bromide or chloride), is reacted with furfural. google.comorganic-chemistry.org

The reaction mechanism involves the nucleophilic attack of the carbanionic ethyl group from the Grignard reagent on the electrophilic carbonyl carbon of furfural. libretexts.org This addition step forms a magnesium alkoxide intermediate. Subsequent acidic workup (hydrolysis) protonates the alkoxide to yield the final product, alpha-ethyl-2-furanmethanol, which is a secondary alcohol. libretexts.org

The synthesis requires anhydrous conditions, as Grignard reagents are highly basic and react readily with protic solvents like water. sigmaaldrich.com Ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are essential to stabilize the Grignard reagent by forming a complex with the magnesium atom. libretexts.org A patent describes a one-step method where furfural, ethyl chloride, and magnesium chips are reacted in a toluene-tetrahydrofuran mixed solvent. The reaction is maintained at 45-55 °C, followed by a hydrolysis step at 15-30 °C to obtain the final product. google.com

Reductive Amination for Furan-Based Amine Formation

Reductive amination is a critical transformation for the synthesis of furan-based amines from their carbonyl precursors. This process typically involves the condensation of a carbonyl group with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate, which is then hydrogenated to the corresponding amine. encyclopedia.pub The direct reductive amination of furanic aldehydes and ketones is an efficient method for producing these valuable nitrogen-containing compounds. encyclopedia.pubmdpi.com

The synthesis of furan-based amines from biomass-derived compounds is a key area of research in green chemistry. For instance, the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF) with ammonia over a Ni/SBA-15 catalyst has been reported to produce 5-(aminomethyl)-2-furanmethanol. researchgate.net This transformation highlights the potential for converting renewable resources into valuable chemical intermediates. researchgate.net The reaction mechanism for reductive amination generally proceeds through the formation of an imine intermediate, followed by its hydrogenation, which is often the rate-determining step. encyclopedia.pub

| Reactant | Reagent | Catalyst | Product | Key Findings |

|---|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | Aqueous Ammonia | Ni/SBA-15 | 5-(Aminomethyl)-2-furanmethanol | Demonstrates a direct and sustainable route to primary furanic amines from a biomass-derived platform molecule. researchgate.net |

| Furfural | Aniline | Ir/SiO₂-SO₃H | N-(furan-2-ylmethyl)aniline | Bifunctional catalyst with acidic sites facilitates both imine formation and hydrogenation at room temperature. mdpi.com |

| Furfural | HCOONH₄ | Rh₂P/NC | Tris(2-furanylmethyl)amine | Efficient synthesis of a biomass-based tertiary amine under mild conditions. encyclopedia.pubmdpi.com |

Other Functional Group Transformations (e.g., Alkylation, Hydroxymethylation)

Beyond amination, other functional group transformations are crucial for diversifying the chemical space accessible from 2-furanmethanol derivatives.

Alkylation: The α-alkylation of esters using alcohols represents an environmentally benign method for carbon-carbon bond formation, generating water as the only byproduct. sci-hub.ru While direct alkylation of the furan ring in alpha-ethyl-2-furanmethanol is not extensively detailed in the provided results, the alkylation of related furan compounds is known. For example, the reaction of 2-methyl furan with various aldehydes and ketones can produce diesel precursors. csic.es

Hydroxymethylation: Hydroxymethylation of 2-furanmethanol can lead to the formation of 1,5-bis(hydroxymethyl)furan. atamanchemicals.comatamanchemicals.comwikipedia.org This reaction expands the functionality of the furan core, providing additional sites for further chemical modification. A specific example involves the hydroxymethylation of N,N-dimethyl-2-furanethanamine using aqueous formaldehyde (B43269) and glacial acetic acid to yield 5-[2-(N,N-dimethylamino)ethyl]-2-furanmethanol. google.com

Investigation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving furanmethanol derivatives is essential for optimizing reaction conditions and controlling product selectivity.

Polymerization Mechanisms of Furanmethanol Derivatives

The acid-catalyzed polymerization of furfuryl alcohol is a complex process that leads to the formation of poly(furfuryl alcohol) resins. atamanchemicals.comatamanchemicals.comscience.gov The mechanism is understood to proceed in two main steps. The initial phase involves the formation of oligomers through polycondensation, initiated by an acid catalyst that generates an active furfuryl carbenium ion. mdpi.com The second stage involves cross-linking of these oligomers via Diels-Alder cycloadditions, resulting in a three-dimensional polymer network. mdpi.com The kinetics of this polymerization can be significantly influenced by the presence of solvents. mdpi.com

Diels-Alder Cycloaddition Studies

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool in organic synthesis and is a key reaction for furan derivatives. rug.nlresearchgate.net Furan and its derivatives can act as the diene component in these reactions. researchgate.netnih.gov The reactivity of the furan ring in Diels-Alder reactions is influenced by the nature of its substituents. Electron-withdrawing groups can decrease the reactivity of the furan diene. nih.gov

The thermodynamics and kinetics of furan Diels-Alder reactions are intricately linked. nih.gov While some reactions may be kinetically accessible, they can also be endergonic, leading to low product yields at equilibrium. nih.gov Studies have shown that the exo adduct is often kinetically and thermodynamically favored over the endo adduct in the cycloaddition of furan derivatives. researchgate.net

| Diene | Dienophile | Key Mechanistic Insight | Selectivity |

|---|---|---|---|

| Furan Derivatives | Trifluoroethene | The reaction mechanism is concerted. researchgate.net | Exo-adducts are kinetically and thermodynamically favored. researchgate.net |

| Furan Derivatives | Danishefsky's Diene | These are polar Diels-Alder reactions with a normal electron demand nature. conicet.gov.ar | The observed regioselectivity can be rationalized using local DFT-based descriptors. conicet.gov.ar |

| 2-Methylfuran (B129897) | Masked o-Benzoquinone | The reaction proceeds via a polar stepwise mechanism, forming a zwitterionic intermediate. acs.org | The reaction leads to the unexpected formally [2+4] cycloadduct. acs.org |

Etherification and Esterification Reaction Dynamics

Etherification and esterification are common and important reactions for 2-furanmethanol and its derivatives.

Etherification: The etherification of 2-furanmethanol with alkyl or aryl halides can be carried out using a phase transfer catalyst. atamanchemicals.comatamanchemicals.comatamanchemicals.com For example, reaction with benzyl (B1604629) chloride in a triphase system yields the corresponding ether. atamanchemicals.comatamanchemicals.com The formation of ethyl furfuryl ether from furfuryl alcohol and ethanol (B145695) is another notable etherification reaction. csic.es The reaction dynamics of furfural in supercritical ethanol have been studied, with 2-furanmethanol being a key intermediate. ncsu.edu

Esterification: The esterification of furfuryl alcohol has been investigated, for instance, with castor oil fatty acid using an immobilized lipase (B570770) catalyst in a solvent-free system, achieving high yields. science.gov

Achmatowicz Rearrangement Pathways

The Achmatowicz reaction, or rearrangement, is a significant transformation in organic synthesis where a furan is converted into a dihydropyran. wikipedia.orgnih.gov This reaction typically involves the treatment of a furfuryl alcohol with an oxidizing agent, such as bromine in methanol, to form a 2,5-dimethoxy-2,5-dihydrofuran, which then rearranges to the dihydropyran upon treatment with dilute acid. wikipedia.org

The reaction mechanism involves the initial activation of the furfuryl alcohol by an acid or a catalyst, leading to the formation of an oxocarbenium ion intermediate. rsc.orgbeilstein-journals.org This intermediate facilitates a ring-opening and subsequent 4π-electrocyclic ring closure to afford the dihydropyranone product. rsc.org The Achmatowicz reaction has been widely applied in the total synthesis of monosaccharides and other natural products. wikipedia.orgnih.govpolishtechnicalreview.com Recent advancements include the development of visible-light-mediated flow protocols for this rearrangement, offering a faster and more environmentally friendly approach. beilstein-journals.orgbeilstein-journals.org

Oxidation and Reduction Mechanisms

The chemical behavior of 2-Furanmethanol, alpha-ethyl-, also known as 1-(2-furyl)propan-1-ol, is significantly defined by the interplay of its secondary alcohol and furan functionalities. The oxidation and reduction reactions centered on the alpha-hydroxyethyl group are fundamental to its synthesis and derivatization. Oxidation converts the alcohol into the corresponding ketone, 1-(furan-2-yl)propan-1-one, a valuable synthetic intermediate. Conversely, the reduction of this ketone is a primary route to synthesizing 2-Furanmethanol, alpha-ethyl-, often with a focus on controlling stereochemistry.

The oxidation of 2-Furanmethanol, alpha-ethyl- involves the removal of two hydrogen atoms—one from the hydroxyl group and one from the alpha-carbon—to form a carbon-oxygen double bond. This transformation can be achieved through various chemical and biocatalytic methods.

Chemical and Catalytic Oxidation

Standard chemical oxidizing agents for secondary alcohols can be employed to convert 2-Furanmethanol, alpha-ethyl- to 1-(furan-2-yl)propan-1-one. Reagents like chromium trioxide (CrO₃) in acidic conditions (Jones oxidation) or pyridinium (B92312) chlorochromate (PCC) are effective. saskoer.ca The general mechanism for these oxidations involves the formation of a chromate (B82759) ester intermediate. saskoer.ca Subsequently, a base (such as water or pyridine) facilitates an E2-type elimination reaction, removing the alpha-proton and breaking the O-Cr bond to yield the ketone. saskoer.ca The choice of reagent is crucial; using aqueous conditions with strong oxidants like chromic acid can sometimes lead to side reactions, though ketones are generally stable to further oxidation unlike aldehydes. saskoer.ca

A novel catalytic method has been developed for the synthesis of an ethylmaltol intermediate, utilizing 1-(2-furyl)-propanol as the starting material. This process employs a Titanium Silicalite-1 (TS-1) catalyst with hydrogen peroxide (H₂O₂) as the oxidant. buct.edu.cn The optimal conditions for this oxidation step have been identified to maximize the yield of the desired product. buct.edu.cn

| Catalyst | Oxidant | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| TS-1 | H₂O₂ | Not Specified | 40°C | 12h | 57.4% (of final ethylmaltol product) |

Biocatalytic Oxidation: The Achmatowicz Rearrangement

A more sophisticated oxidative transformation of 2-Furanmethanol, alpha-ethyl- is the Achmatowicz reaction, which results in an oxidative rearrangement of the furan ring itself. rsc.orgrsc.org This reaction converts furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones. While traditionally carried out with chemical oxidants like meta-chloroperoxybenzoic acid (mCPBA), recent advancements have established biocatalytic versions that operate under milder and greener conditions. rsc.orgrsc.org

The unspecific peroxygenase (UPO) from the fungus Agrocybe aegerita has proven to be an effective and practical biocatalyst for this transformation on a preparative scale. rsc.orgrsc.org The enzyme's high activity and stability allow for the scalable oxidation of 1-(2-furyl)propan-1-ol. rsc.orgrsc.org The reaction is typically performed in a buffered aqueous solution, with acetone (B3395972) often used as a co-solvent to improve substrate solubility and conversion. rsc.orgrsc.org

| Catalyst | Reaction Type | pH | Co-solvent | Scale | Isolated Yield |

|---|---|---|---|---|---|

| rAaeUPO-PaDa-I-H | Oxidative Rearrangement | 5.5 | Acetone | 1 g | 82% |

The synthesis of 2-Furanmethanol, alpha-ethyl- is most commonly achieved by the reduction of the ketone 1-(furan-2-yl)propan-1-one. The development of enantioselective methods is of significant interest as it allows for the production of chiral, optically active alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries.

Biocatalytic Asymmetric Reduction

Biocatalysis offers an environmentally friendly and highly selective route to chiral alcohols. Microorganisms such as Lactobacillus paracasei and the commonly used Baker's yeast (Saccharomyces cerevisiae) are known to effectively reduce prochiral ketones. worldwidejournals.com The mechanism involves cellular enzymes, specifically oxidoreductases or dehydrogenases, that utilize cofactors like NADH (the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide). worldwidejournals.com The hydride ion from NADH is transferred to the carbonyl carbon of the ketone, followed by protonation of the oxygen atom to yield the alcohol. worldwidejournals.com The inherent chirality of the enzyme's active site directs the hydride attack to one face of the ketone, resulting in the formation of one enantiomer in excess. worldwidejournals.comnih.gov

Asymmetric Catalytic Reduction

Non-biological catalytic systems have also been extensively developed for the asymmetric reduction of heteroaromatic ketones.

Reduction with Chiral Borane (B79455) Catalysts: A highly efficient method involves the use of borane (BH₃) as the reducing agent in the presence of a chiral catalyst. For the related substrate 2-acetylfuran, a chiral spiroaminoborate ester has been shown to catalyze the reduction with excellent enantioselectivity. nih.gov The catalyst forms a complex with borane, creating a chiral environment that directs the hydride transfer to the ketone, yielding the (R)-alcohol with high enantiomeric excess (ee). nih.gov The catalyst loading can be very low, demonstrating high efficiency. nih.gov

| Substrate | Catalyst | Catalyst Loading (mol %) | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 2-Acetylfuran | Chiral Spiroaminoborate Ester | 10 | Moderate | 95% |

| 2-Acetylfuran | Chiral Spiroaminoborate Ester | 1 | - | 98% |

| 2-Acetylfuran | Chiral Spiroaminoborate Ester | 0.5 | - | 98% |

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation is a powerful industrial tool for producing chiral alcohols. Iridium and Ruthenium complexes containing chiral ligands are particularly effective for the hydrogenation of heteroaromatic ketones. researchgate.net These methods can achieve nearly perfect enantioselectivity (up to 99.9% ee) under manageable pressures of hydrogen gas, making them suitable for large-scale synthesis. researchgate.net

Sophisticated Analytical Methodologies for Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry is a cornerstone for the analysis of volatile and semi-volatile organic compounds, including furan (B31954) derivatives. The separation power of GC combined with the definitive identification capabilities of MS makes it an indispensable tool.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique widely employed for the extraction of volatile compounds from various matrices prior to GC-MS analysis. mdpi.com In this method, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample, where volatile analytes partition onto the fiber. The fiber is then transferred to the hot GC injector for thermal desorption and analysis. The choice of fiber coating is critical; for furan and its derivatives, coatings such as Carboxen/Polydimethylsiloxane (CAR/PDMS) are often used due to their high affinity for small, volatile molecules. acs.orgmdpi.com

Recent advancements have led to the development of the HS-SPME Arrow, a more robust system featuring a larger surface area and volume of stationary phase compared to traditional fibers. sepscience.com This design enhances extraction efficiency and sensitivity, allowing for lower detection limits. acs.orgnih.gov The SPME Arrow's sturdy construction also prevents the breakage common with conventional fibers, making it more suitable for high-throughput automated analysis. sepscience.com Method optimization involves several parameters, including sample volume, incubation temperature and time, extraction time, and desorption conditions, which are tailored to the specific matrix and target analyte. mdpi.com While methods have been developed for a range of furan derivatives in foods like coffee and baby food using HS-SPME Arrow, the successful analysis of 2-Furanmethanol, alpha-ethyl- relies on applying these optimized general procedures. acs.orgnih.govsciopen.com

Table 1: Typical HS-SPME Arrow GC-MS/MS Parameters for Furan Derivative Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| SPME Arrow Fiber | CAR/PDMS | Adsorption of small volatile furan compounds. |

| Sample Preparation | 1-5 g sample in 20 mL vial with saturated NaCl | Salting-out effect enhances analyte transfer to headspace. |

| Incubation/Equilibration | 15 min at 30-60°C | Allows analytes to reach equilibrium between sample and headspace. |

| Extraction Time | 10-15 min | Time for analytes to adsorb onto the fiber coating. |

| Desorption | 3 min at 280°C in GC inlet | Thermal release of analytes from the fiber into the GC column. |

| GC Column | HP-5MS (or similar) | Separation of volatile compounds based on boiling point and polarity. |

| MS Detection | Tandem MS (MS/MS) | Provides high selectivity and sensitivity for quantification. |

Data compiled from studies on furan derivatives. acs.orgmdpi.com

For the most accurate and precise quantification, especially in complex matrices where matrix effects can suppress or enhance the analytical signal, stable isotope dilution analysis (SIDA) is the gold standard. wikipedia.org This technique involves adding a known quantity of an isotopically labeled version of the target analyte (e.g., containing deuterium, ¹³C, or ¹⁸O) to the sample before any extraction or workup steps. tandfonline.com The labeled compound serves as an internal standard that behaves almost identically to the native analyte throughout the entire analytical process, thereby compensating for any analyte loss during sample preparation or variations in instrument response. nih.govresearchgate.net

Quantification is based on the measured ratio of the mass spectral signal of the native analyte to that of the labeled internal standard. wikipedia.org This ratio remains constant even if sample is lost, leading to highly accurate results that can reduce measurement uncertainty significantly. wikipedia.org While SIDA methods are well-established for furan and 2-methylfuran (B129897) using their deuterated analogs (d₄-furan), applying this principle to 2-Furanmethanol, alpha-ethyl- would require the chemical synthesis of its specific isotopically labeled counterpart, for instance, 1-(furan-2-yl)propan-1-ol-d₅. dtu.dkresearchgate.net The lack of a commercially available standard necessitates custom synthesis for rigorous quantitative studies.

Table 2: Principle of Isotope Dilution Analysis for 2-Furanmethanol, alpha-ethyl-

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key MS Ion (m/z) for Quantification |

|---|---|---|---|

| Analyte: 2-Furanmethanol, alpha-ethyl- | C₇H₁₀O₂ | 126.15 | e.g., 97, 126 |

| Hypothetical Labeled Standard: 1-(furan-2-yl)propan-1-ol-d₅ (ethyl-d₅) | C₇H₅D₅O₂ | 131.18 | e.g., 102, 131 |

Mass-to-charge (m/z) ratios are illustrative and depend on the ionization and fragmentation patterns.

Complex samples such as food, beverages, and environmental extracts contain hundreds or thousands of volatile compounds, leading to significant co-elution challenges in conventional one-dimensional GC-MS. unl.edugcms.cz Comprehensive two-dimensional gas chromatography (GC×GC) provides a powerful solution by dramatically increasing peak capacity and separation power. scielo.br The technique uses two columns with different stationary phases (e.g., non-polar followed by polar) connected by a modulator. birmingham.ac.uk The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast, secondary separation. scielo.br

This results in a two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., volatility and polarity). birmingham.ac.uk Analytes of the same chemical class tend to appear in ordered bands on the 2D plot, simplifying identification. gcms.cz Coupling GC×GC with a time-of-flight mass spectrometer (TOFMS) is ideal because TOF instruments provide the high-speed data acquisition (50-500 spectra/s) required to accurately define the very narrow peaks (100-600 ms) generated in the second dimension. rsc.org This combination allows for the separation and identification of trace-level compounds that would be completely obscured in a 1D-GC analysis. chromatographyonline.complos.org Studies on complex food matrices have successfully used GC×GC-TOFMS to identify a wide range of volatiles, including the parent compound 2-furanmethanol, demonstrating the technique's suitability for characterizing its alpha-ethyl derivative in challenging samples. mdpi.com

Table 3: Comparison of 1D-GC and GC×GC for Complex Sample Analysis

| Feature | Conventional 1D-GC-MS | GC×GC-TOFMS |

|---|---|---|

| Peak Capacity | Low to Moderate (~500) | Very High (>5000) |

| Resolution | Limited, frequent co-elution | Greatly enhanced |

| Sensitivity | Standard | Enhanced due to peak focusing by modulator |

| Chromatogram | 1D (Intensity vs. Time) | 2D Contour Plot (Time 1 vs. Time 2) |

| Compound Identification | Can be difficult for co-eluting peaks | Simplified by structured chromatograms and cleaner spectra |

| MS Requirement | Standard scan speed (e.g., Quadrupole) | High-speed acquisition (TOFMS) |

Vibrational Spectroscopy for Conformational and Structural Insights

Vibrational spectroscopy techniques, particularly infrared (IR) spectroscopy, are powerful for elucidating the three-dimensional structure and conformational preferences of molecules.

The structure of 2-Furanmethanol, alpha-ethyl- is flexible due to rotation around the C-C and C-O single bonds of its side chain. This rotation gives rise to multiple conformers (rotational isomers) with different energies and populations at room temperature. To study these individual conformers, matrix-isolation IR spectroscopy is an effective technique. uc.pt In this method, the compound is vaporized and mixed with a large excess of an inert gas (e.g., argon or nitrogen) and then rapidly condensed onto a cryogenic surface (e.g., at 14 K). uc.pt This process traps individual molecules in the solid, inert matrix, preventing intermolecular interactions and freezing them in their gas-phase conformations.

By recording the IR spectrum of the isolated monomers and comparing it with spectra predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT), each observed vibrational band can be assigned to a specific conformer. uc.pt For the related compound 2-furanmethanol, studies have shown that the most stable conformers are stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the furan ring's oxygen atom. uc.pt The presence of an alpha-ethyl group in 2-Furanmethanol, alpha-ethyl- would introduce additional steric bulk and rotational degrees of freedom, likely resulting in a different set of stable conformers and hydrogen bonding patterns, which could be precisely characterized using this technique.

Table 4: Potential Conformational Isomers of 2-Furanmethanol, alpha-ethyl- for Spectroscopic Study

| Conformer Type | Key Dihedral Angle 1 (O-C-C-C) | Key Dihedral Angle 2 (C-C-O-H) | Expected Feature |

|---|---|---|---|

| Gauche (G) | ~60° | ~60° (gauche) | Potential for intramolecular H-bond. |

| Anti (A) / Trans (T) | ~180° | ~180° (trans) | Extended conformation, less likely H-bond. |

| Mixed Conformations | Gauche / Anti | Anti / Gauche | Various combinations leading to different stabilities. |

Conformational analysis would be required to determine the specific stable geometries and their relative energies.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is a fundamental tool for studying photochemical reactions. The furan ring in 2-Furanmethanol, alpha-ethyl- acts as a chromophore, absorbing UV light primarily through π → π* transitions. researchgate.net The absorption spectrum of the parent compound, 2-furanmethanol, in the gas phase shows intense bands between 5-7 eV (approx. 177-248 nm). researchgate.net The alpha-ethyl substituent is not expected to dramatically shift the primary absorption bands but may have minor effects on the electronic structure.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| 2,5-dimethylfuran |

| 2-acetylfuran |

| 2-butylfuran |

| 2-ethylfuran |

| 2-Furanmethanol |

| 2-Furanmethanol, alpha-ethyl- |

| 2-methylfuran |

| 2-pentylfuran |

| 3-methylfuran |

| d₄-furan |

| Furan |

| Furfural (B47365) |

| Furfuryl alcohol |

| 1-(furan-2-yl)propan-1-ol |

Hyphenated and Portable Mass Spectrometry for Volatile Compound Analysis

The characterization and quantification of volatile compounds such as 2-Furanmethanol, alpha-ethyl- (also known as 1-(Furan-2-yl)propan-1-ol) demand sophisticated analytical methodologies that offer high sensitivity and selectivity, particularly in complex matrices. Hyphenated mass spectrometry techniques, especially when coupled with gas chromatography, are the gold standard for this purpose. westernsydney.edu.aunewhaven.edu Concurrently, the development of portable mass spectrometry systems is paving the way for in-field analysis, a significant leap from traditional laboratory-based methods. expec-tech.comlabcompare.comphysitek.fr

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile organic compounds (VOCs), including furan derivatives. japsonline.comnih.govrjptonline.org This method combines the superior separation capability of gas chromatography with the powerful detection and identification ability of mass spectrometry. In a typical GC-MS analysis, the sample is first volatilized and introduced into the GC column. Compounds are separated based on their boiling points and affinity for the stationary phase within the column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for definitive identification and quantification. westernsydney.edu.au

For enhanced selectivity and sensitivity, particularly in complex samples like biological fluids or food products, tandem mass spectrometry (GC-MS/MS) is often employed. nih.gov This technique adds another layer of mass analysis, which helps to reduce matrix interference and achieve lower detection limits. mdpi.com

Sample preparation is a critical step for successful analysis. Headspace-Solid Phase Microextraction (HS-SPME) is a widely used technique for extracting and concentrating volatile and semi-volatile compounds from a sample's headspace before their introduction into the GC-MS system. mdpi.comnih.govnih.gov This solvent-free method is efficient and minimizes sample contamination. researchgate.net Studies on the volatile profiles of coffee and urine have successfully utilized HS-SPME coupled with GC-MS to identify a wide array of compounds, including various furans. mdpi.comnih.govnih.gov For instance, the analysis of urinary volatile organic metabolites for cancer biomarker discovery has identified numerous furan derivatives, demonstrating the technique's efficacy in complex biological matrices. mdpi.comnih.govbohrium.com

The table below outlines typical parameters for the GC-MS analysis of furan derivatives, based on methods reported for analyzing volatile compounds in various matrices.

| Parameter | Setting | Source(s) |

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) | mdpi.comnih.govnih.gov |

| GC Column | Typically a non-polar or medium-polarity column (e.g., HP-5MS, VF-5MS) | japsonline.comnih.gov |

| Injector Temperature | 250 °C | japsonline.comnih.gov |

| Oven Temperature Program | Initial temp. 50-60°C, ramped to 250-300°C | japsonline.comunito.it |

| Carrier Gas | Helium | japsonline.comnih.gov |

| MS Ion Source Temp. | 230-270 °C | japsonline.comunito.it |

| Ionization Mode | Electron Ionization (EI) at 70 eV | unito.it |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | labcompare.comnih.gov |

| Detection Mode | Full Scan (for identification), Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification) | westernsydney.edu.au |

The field of analytical chemistry is increasingly moving towards portable instrumentation that allows for on-site, real-time analysis. nih.gov Portable GC-MS systems, which are now comparable in size to a small suitcase, bring the "gold standard" of substance identification directly to the field. labcompare.comphysitek.fr These ruggedized instruments feature miniaturized ion trap or quadrupole mass analyzers and can identify volatile and semi-volatile organic compounds in diverse and challenging environments. expec-tech.comlabcompare.com While specific studies detailing the use of portable GC-MS for 2-Furanmethanol, alpha-ethyl- are not prevalent, the technology is well-suited for the analysis of VOCs, including furans, in applications such as food quality control and environmental monitoring. westernsydney.edu.auchromatographyonline.com For example, portable GC-MS has been successfully used for the VOC analysis of coffee beans and for identifying hazardous organics at fire scenes, where furans are often generated. westernsydney.edu.auchromatographyonline.comoup.com These systems can provide laboratory-quality results in minutes, a critical capability for rapid decision-making outside of a traditional lab setting. physitek.fr

The research findings across various fields have demonstrated the presence of 2-Furanmethanol, alpha-ethyl- and related compounds in several complex matrices, underscoring the importance of these advanced analytical techniques.

| Research Area | Matrix | Key Findings | Technique Used | Source(s) |

| Food Science | Roasted Coffee Beans | Identification of numerous furan derivatives, including 2-furanmethanol, which are key to the aroma profile. Roasting time significantly affects their concentration. | HS-SPME-GC-MS | japsonline.commdpi.comresearchgate.netmdpi.com |

| Metabolomics | Human Urine | Detection of volatile organic metabolites, including furan derivatives, as potential biomarkers for diseases like breast and bladder cancer. | HS-SPME-GC-MS | mdpi.comnih.govnih.govnih.gov |

| Phytochemistry | Plant Extracts | Identification of 2-Furanmethanol as a bioactive compound in the extracts of various plants. | GC-MS | derpharmachemica.com |

Biological Activities, Biochemical Pathways, and Toxicological Research

Antimicrobial and Antifungal Activity Studies

The furan (B31954) scaffold is a core component in various compounds investigated for their antimicrobial and antifungal properties. General studies on furan derivatives indicate their potential for development as antibacterial and antifungal agents. ontosight.aievitachem.com Research has shown that compounds derived from furan can inhibit the growth of bacteria by targeting enzymes essential for cell wall synthesis or other metabolic pathways.

Specific examples from the literature highlight the bioactivity of this class of compounds. For instance, novel N-substituted β-amino acid derivatives that incorporate a 5-nitro-2-furyl moiety have demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Candida albicans, with Minimum Inhibitory Concentrations (MIC) ranging from 4 to 16 µg/mL. plos.org Similarly, the synthesis of certain 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, which are structurally related, resulted in derivatives that showed potent activity against several pathogenic fungi, including Microsporum lanosum, Cryptococcus neoformans, and Candida albicans. nih.gov Another study pointed to the antimicrobial potential of N-alkylidene/arylidene-5-(2-furyl)-4-ethyl-1,2,4-triazole-3-mercaptoacetic acid hydrazides. chemijournal.com While these studies establish the antimicrobial potential of the furan group, specific research detailing the antimicrobial or antifungal efficacy of 2-Furanmethanol, alpha-ethyl- is not extensively documented.

Table 1: Antimicrobial and Antifungal Activity of Selected Furan Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Activity/Results | Citation(s) |

|---|---|---|---|

| N-substituted β-amino acid derivatives (with 5-nitro-2-furyl moiety) | Staphylococcus aureus (MRSA), Candida albicans | MIC values between 4 and 16 µg/mL. | plos.org |

| 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-sulfide-2-propanols | Microsporum lanosum, Cryptococcus neoformans, Candida albicans, Aspergillus fumigatus | Exhibited potent activities, in some cases equal to or more potent than ketoconazole. | nih.gov |

| 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives | Fusarium solani, F. moniliforme, F. culmorum | More effective than ketoconazole. | dergipark.org.tr |

Anticancer Potential and Enzymatic Inhibition Mechanisms

The furan ring is a structural motif present in compounds explored for their anticancer properties. Derivatives of the furan family are actively being studied for their potential as lead molecules in the development of new pharmaceutical agents, including those with anticancer applications. ontosight.aievitachem.com The mechanism of action for many of these compounds involves the inhibition of specific enzymes that are critical for the proliferation of cancer cells. nih.gov For example, research into Polo-like kinase 1 (Plk1), a key regulator of mitotic progression and a target for anticancer drugs, has led to the development of inhibitors containing a triazoloquinazolinone scaffold, demonstrating how complex heterocyclic structures can be optimized for enzyme inhibition. nih.gov

While the broad class of furan derivatives is of interest in oncology, specific data on the anticancer potential or enzymatic inhibition mechanisms of 2-Furanmethanol, alpha-ethyl- are not detailed in current literature. Studies on related structures, such as 3-(furan-2-yl)propan-1-ol, suggest that the furan moiety is crucial for interacting with biological targets. However, without direct experimental evidence, the anticancer activity of 2-Furanmethanol, alpha-ethyl- remains speculative and an area for future investigation.

Antiulcer Activity and Pharmacological Efficacy Assessment

The pharmacological investigation of furan derivatives extends to potential gastroprotective effects. Research into derivatives of 5-aminomethyl-2-furanmethanol has indicated antiulcer properties. upwr.edu.pl Furthermore, an aqueous extract of the plant Polygonum minus, which was found to contain 2-furanmethanol among its many constituents, demonstrated significant, dose-dependent inhibition of ethanol-induced ulcers in rats. sigmaaldrich.com These findings suggest a potential area for the pharmacological application of furan alcohols, although the efficacy of 2-Furanmethanol, alpha-ethyl- specifically has not been assessed. The broader pharmacological interest in furan compounds is noted, but detailed efficacy assessments for this particular molecule are lacking. ontosight.ai

Biotransformation and Detoxification Pathways in Microbial Systems

Microbial systems, particularly yeasts, are known to be capable of transforming furan-containing compounds. The biotransformation of furfural (B47365), a common precursor to furan alcohols, is well-documented. Strains of Saccharomyces cerevisiae can efficiently reduce furfural to its corresponding alcohol, 2-furanmethanol (furfuryl alcohol). researchgate.net This conversion is a key step in the detoxification of environments containing furfural, which can be inhibitory to yeast growth. researchgate.net Some research also indicates that Saccharomyces cerevisiae can further convert furfural into other derivatives, such as 1-(2-furyl)-1-hydroxy-2-propanone and 1-(2-furyl)-propane-1,2-diol. researchgate.net

More complex biotransformations have also been studied. For example, various yeast strains, including Saccharomyces cerevisiae and Yarrowia lipolytica, have been shown to selectively hydrogenate the carbon-carbon double bond in 3-(2”-furyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one to produce 3-(2”-furyl)-1-(2'-hydroxyphenyl)-propan-1-one. upwr.edu.plmdpi.comresearchgate.net This demonstrates the enzymatic capability of these microorganisms to modify furan-containing substrates. Additionally, the bacterium Nocardia corallina has been used for the microbial oxidation of 2-furanmethanol and 2-furanaldehyde (furfural) to produce 2-furoic acid. researchgate.net These studies underscore the role of microbial enzymes in the transformation and potential detoxification of furan compounds, although specific pathways for 2-Furanmethanol, alpha-ethyl- have not been elucidated. nih.gov

Table 2: Examples of Microbial Transformation of Furan-Containing Compounds

| Microorganism | Substrate | Product(s) | Citation(s) |

|---|---|---|---|

| Saccharomyces cerevisiae | Furfural | 2-Furanmethanol (Furfuryl alcohol) | researchgate.net |

| Saccharomyces cerevisiae | Furfural | 1-(2-furyl)-1-hydroxy-2-propanone, 1-(2-furyl)-propane-1,2-diol | researchgate.net |

| Yarrowia lipolytica, Saccharomyces cerevisiae | 3-(2”-furyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one | 3-(2”-furyl)-1-(2'-hydroxyphenyl)-propan-1-one | upwr.edu.plmdpi.com |

Formation and Degradation in Biological Systems (e.g., Food Matrices, Plants)

2-Furanmethanol, alpha-ethyl- is part of a large family of compounds formed during the thermal processing of food, primarily through the Maillard reaction. nih.gov This complex series of non-enzymatic browning reactions occurs between amino acids and reducing sugars when heated, creating a plethora of flavor and aroma compounds, including many furan derivatives. weebly.comnih.govresearchgate.net The formation of furan compounds is a known consequence of the thermal degradation of carbohydrates. nih.gov While 2-furanmethanol (furfuryl alcohol) is a well-established Maillard reaction product, the specific pathways leading to the formation of its alpha-ethyl derivative are not explicitly detailed in the literature. It is plausible that it forms from similar precursors through analogous reaction mechanisms. For example, a study of a cysteine/ribose browning system identified 1-(2-Furyl)-2-propanone, a ketone structurally related to the target alcohol, indicating that propyl-substituted furans can be generated under Maillard conditions. wur.nl

The thermal processing of foods, such as baking, roasting, and canning, is the primary context for the formation of furan and its derivatives. nih.govnih.govresearchgate.net These compounds arise from the thermal degradation of various natural food constituents, including carbohydrates, amino acids (like serine and cysteine), polyunsaturated fatty acids, and carotenoids. nih.govbohrium.com The specific furan derivatives that are formed depend on the available precursors and the processing conditions (e.g., temperature, pH, water activity). bohrium.com For instance, research has shown that the thermal degradation of 2-furoic acid can lead to the formation of furan, while the dehydration of 2-furanmethanol can produce 2-methylfuran (B129897) under dry heating conditions. bohrium.com Although the specific formation of 2-Furanmethanol, alpha-ethyl- as a thermal derivative is not well-documented, its presence in heated food products would be consistent with the established chemistry of furan formation from common food components during processing.

Identification as Phytochemicals in Medicinal Plants

The identification of 2-Furanmethanol, alpha-ethyl- as a naturally occurring phytochemical in medicinal plants is not well-documented in publicly available scientific literature. While the parent compound, 2-Furanmethanol, and other related furan derivatives are commonly reported as constituents of plant essential oils and extracts, specific and verified instances of the alpha-ethyl variant are exceptionally scarce.

One study analyzing the chemical constituents of various medicinal plants noted the presence of a compound identified as "2-ethyl-) ware" furanmethanol in Caralluma grandiflorus. However, detailed analytical data and confirmation of this specific isomer are not extensively available. Further research utilizing methods such as Gas Chromatography-Mass Spectrometry (GC-MS) would be necessary to definitively confirm its presence and concentration in this or other plant species.

As of the current available data, a comprehensive list of medicinal plants containing 2-Furanmethanol, alpha-ethyl- cannot be compiled.

Table 1: Medicinal Plants and the Presence of 2-Furanmethanol, alpha-ethyl-

| Medicinal Plant | Family | Finding |

|---|

Theoretical and Computational Chemistry Studies

Conformational Landscape Analysis and Potential Energy Surfaces

The conformational landscape of furan-based alcohols like 2-Furanmethanol, alpha-ethyl- is influenced by the rotation of its side chains. While specific studies on the alpha-ethyl derivative are not extensively detailed in the provided results, analogous research on similar compounds like 2-furanmethanol (furfuryl alcohol) offers valuable insights. For furfuryl alcohol, computational studies using Density Functional Theory (DFT) have identified multiple conformers on its potential energy surface. These conformers are defined by the dihedral angles of the hydroxymethyl group relative to the furan (B31954) ring. researchgate.net

For a related compound, 2-Furanmethanol, 5-(aminomethyl)-, computational analysis has revealed three primary conformers determined by the rotation around the C5-C6 (aminomethyl) and C2-C7 (hydroxymethyl) bonds. The global minimum conformation is characterized by an intramolecular hydrogen bond between the hydroxyl and amino groups. It is plausible that similar rotational isomers exist for 2-Furanmethanol, alpha-ethyl-, dictated by the orientation of the ethyl and hydroxyl groups. The potential energy surface would likely show energy minima corresponding to staggered conformations that minimize steric hindrance between the ethyl group, the hydroxyl group, and the furan ring.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic structure and predicting the reactivity of 2-Furanmethanol, alpha-ethyl-. The furan ring, being an aromatic system, possesses a delocalized π-electron system. The presence of the hydroxyl and ethyl substituents influences the electron distribution and, consequently, the molecule's reactivity.

The reactivity of furan derivatives is often explored through computational methods. For instance, theoretical studies on the hydrogenation of furfural (B47365) to furfuryl alcohol have elucidated the reaction pathway, showing that hydrogenation is kinetically preferred over decarbonylation. csic.es Such computational approaches could be applied to understand the reactions of 2-Furanmethanol, alpha-ethyl-, such as its oxidation to 2-propionylfuran (B1265680) or its reduction. chemsrc.com

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding)

Intermolecular interactions, particularly hydrogen bonding, play a critical role in the properties of 2-Furanmethanol, alpha-ethyl-. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling interactions with other molecules. lookchem.com These interactions are fundamental to understanding its physical properties, such as boiling point and solubility.

In the context of related molecules, studies on furfuryl alcohol have highlighted the importance of hydrogen bonding. science.gov The interaction between the hydroxyl group and the π-system of the furan ring in other molecules has also been a subject of investigation. For 2-Furanmethanol, alpha-ethyl-, both intramolecular hydrogen bonding (between the hydroxyl hydrogen and the furan oxygen) and intermolecular hydrogen bonding (forming dimers or larger aggregates) are conceivable and would influence its conformational preferences and bulk properties. The study of non-covalent interactions is crucial for understanding how these molecules behave in different environments. uva.es

Computational Modeling for Molecular Properties Prediction

Computational modeling provides a powerful tool for predicting various molecular properties of 2-Furanmethanol, alpha-ethyl-, complementing experimental data. PubChem, for instance, lists several computed properties for this compound, including its molecular weight, XLogP3 (a measure of lipophilicity), hydrogen bond donor and acceptor counts, and topological polar surface area. nih.gov

Table 1: Predicted Molecular Properties of 2-Furanmethanol, alpha-ethyl-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H10O2 | PubChem uni.lu |

| Molecular Weight | 126.15 g/mol | PubChem nih.gov |

| XLogP3 | 1.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | LookChem lookchem.com |

| Hydrogen Bond Acceptor Count | 2 | LookChem lookchem.com |

| Rotatable Bond Count | 2 | LookChem lookchem.com |

| Exact Mass | 126.068079557 Da | PubChem nih.gov |

| Topological Polar Surface Area | 33.4 Ų | PubChem nih.gov |

| Complexity | 83 | LookChem lookchem.com |

This table is interactive. Users can sort columns by clicking on the headers.

Furthermore, predictive models can be used to estimate other properties such as boiling point, flash point, and density, which are essential for handling and process design. lookchem.com Collision cross-section (CCS) values, which are important for ion mobility mass spectrometry, have also been predicted for various adducts of 2-Furanmethanol, alpha-ethyl-. uni.lu

Reaction Pathway and Transition State Investigations

Computational chemistry is pivotal in investigating reaction pathways and identifying transition states for reactions involving 2-Furanmethanol, alpha-ethyl-. For example, the synthesis of this compound via a Grignard reaction, where furfural reacts with an ethyl magnesium halide, can be modeled to understand the mechanism and optimize reaction conditions. google.com

Studies on analogous reactions, such as the conversion of furfural on catalyst surfaces, utilize Density Functional Theory (DFT) to map out the potential energy surface, identify intermediates, and calculate activation barriers for different reaction steps. acs.org For the formation of furfuryl alcohol from furfural, the addition of the first hydrogen atom to the carbonyl carbon is typically more favorable, while the second hydrogen addition is often the rate-determining step. acs.org A similar approach could be applied to study the synthesis and subsequent reactions of 2-Furanmethanol, alpha-ethyl-, providing a detailed molecular-level understanding of the processes involved. researchgate.net

Advanced Applications in Materials Science, Green Chemistry, and Industrial Processes

Precursors in Pharmaceutical and Agrochemical Synthesis

There is currently no specific, publicly available research detailing the use of 2-Furanmethanol, alpha-ethyl- as a direct precursor in the synthesis of pharmaceuticals or agrochemicals. While some chemical suppliers generically list it as a fine chemical intermediate for such applications, concrete examples and synthetic pathways are not documented in scientific literature.

For context, the parent compound, 2-Furanmethanol, serves as a building block for various chemical syntheses. It is used as an intermediate in the production of pharmaceuticals and agrochemicals like herbicides and pesticides. However, the introduction of an alpha-ethyl group would alter the reactivity and steric properties of the molecule, meaning its synthetic utility cannot be assumed to be identical to that of furfuryl alcohol.

Building Blocks for Complex Organic Molecules

The role of 2-Furanmethanol, alpha-ethyl- as a specific building block for complex organic molecules is not well-documented in available literature. Its chemical structure, featuring a furan (B31954) ring and a secondary alcohol, suggests potential for various organic reactions. However, specific examples of its application in the synthesis of complex molecules are not found in the reviewed sources.

Development of Furan Resins and Poly(furfuryl alcohol) Derivatives

The development and application of furan resins and poly(furfuryl alcohol) are predominantly associated with 2-Furanmethanol (furfuryl alcohol). wikipedia.org This compound readily undergoes acid-catalyzed polymerization to form poly(furfuryl alcohol) resins. There is no specific information available that details the polymerization of 2-Furanmethanol, alpha-ethyl- or the properties and applications of its corresponding polymer. The presence of the alpha-ethyl group would likely influence the polymerization process and the characteristics of the resulting resin.

Applications in Foundry Industry and Composites

Furan resins derived from furfuryl alcohol are extensively used as binders for sand cores and molds in the foundry industry due to their high-temperature stability and strength. wikipedia.org These resins are also utilized in the manufacturing of composites. Given the lack of information on resins derived from 2-Furanmethanol, alpha-ethyl-, there is no evidence to support its use in the foundry industry or in composite materials.

Role in Sustainable Chemistry and Biomass Valorization

The conversion of biomass into valuable chemicals is a cornerstone of sustainable chemistry. Furfural (B47365), derived from lignocellulosic biomass, is a key platform chemical that can be hydrogenated to produce 2-Furanmethanol. This positions furfuryl alcohol as a significant bio-based chemical.

There is no specific information on the production of 2-Furanmethanol, alpha-ethyl- directly from biomass or its role in biomass valorization.

Catalytic Conversion of Biomass-Derived Feedstocks

The catalytic conversion of biomass feedstocks to produce furan derivatives is an active area of research. mdpi.com Processes have been developed for the production of furfuryl alcohol from the catalytic hydrogenation of furfural, which is derived from biomass. Specific catalytic pathways for the synthesis of 2-Furanmethanol, alpha-ethyl- from biomass-derived feedstocks are not described in the available literature.

Production of Biofuels and Chemical Intermediates

2-Furanmethanol and other furan derivatives are being investigated as potential biofuels and as intermediates for the production of fuels. For instance, the conversion of furfuryl alcohol to other valuable chemical intermediates is a subject of ongoing research. There is no available data to suggest that 2-Furanmethanol, alpha-ethyl- is currently being produced or investigated as a biofuel or a key bio-based chemical intermediate.

Applications in Solvent Systems and Specialized Industrial Uses

While extensive data on the specific applications of 2-Furanmethanol, alpha-ethyl- as a standalone solvent is limited in publicly available literature, its properties can be inferred from the well-documented characteristics of its parent compound, furfuryl alcohol, and other furan derivatives. These compounds are recognized for their utility as bio-based solvents and chemical intermediates. oakwoodchemical.comgoogle.com

Furan derivatives are increasingly being investigated as green alternatives to conventional petroleum-based solvents. oakwoodchemical.com The miscibility of furfuryl alcohol with many organic solvents suggests that 2-Furanmethanol, alpha-ethyl- would also exhibit good solvency for a range of substances. Bio-based solvents like those derived from furan are sought after for their potential to reduce the environmental impact of chemical processes. researchgate.net

The physical properties of 2-Furanmethanol, alpha-ethyl- are indicative of its potential as a solvent in various applications.

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 181-182 °C | lookchem.com |

| Density | 1.04 g/mL at 25 °C | lookchem.com |

| Flash Point | 79 °C | lookchem.com |

Reactive diluents are substances added to resin formulations to reduce viscosity and improve workability, which then become part of the cured polymer network. Furfuryl alcohol derivatives have been explored for this purpose in epoxy thermosets. sci-hub.se For instance, a fully bio-based reactive diluent, 2-[(oxiran-2-ylmethoxy) methyl] furan (FOM), has been synthesized from furfuryl alcohol. researchgate.net Given its similar chemical structure, 2-Furanmethanol, alpha-ethyl- could potentially serve as a reactive diluent in various resin systems, contributing to a more sustainable formulation of coatings, adhesives, and composites.

Green Chemistry and Sustainable Synthesis

A notable advancement in the sustainable production of furan derivatives is the green synthesis of chiral heterocyclic alcohols. A study has reported the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one to (S)-1-(furan-2-yl)propan-1-ol, an enantiomer of 2-Furanmethanol, alpha-ethyl-. This biotransformation was achieved using whole-cell Lactobacillus paracasei BD101, yielding the product with high conversion and enantiomeric excess. Such biocatalytic methods are at the forefront of green chemistry, offering an environmentally benign alternative to traditional chemical synthesis.

The starting material for many furan derivatives, including furfuryl alcohol, is furfural, which is produced from renewable biomass sources like corncobs and sugarcane bagasse. furan.com This bio-based origin positions furanic compounds as key players in the transition towards a more sustainable chemical industry. oakwoodchemical.com

Research Findings and Future Outlook

Research into the applications of 2-Furanmethanol, alpha-ethyl- is still an emerging field. While the properties and uses of furfuryl alcohol provide a strong indication of the potential of its derivatives, more focused research is needed to fully elucidate the specific advantages and applications of the alpha-ethyl variant. Investigations into its performance as a solvent, a reactive diluent, and a monomer for novel bio-based polymers could open up new avenues for its industrial use.

The following table summarizes some of the key research findings and potential applications for furan derivatives, which could be extrapolated to 2-Furanmethanol, alpha-ethyl-.

| Application Area | Key Findings / Potential Use | Relevant Furan Compound |

|---|---|---|

| Foundry Binders | Used to produce cores and molds for metal casting due to high-temperature stability. | Furfuryl Alcohol furan.com |

| Reactive Diluents | Can be used to reduce the viscosity of epoxy resins and becomes part of the polymer network. | Furfuryl Alcohol Derivatives sci-hub.seresearchgate.net |

| Bio-based Solvents | Considered a green alternative to petroleum-based solvents. | Furan Derivatives oakwoodchemical.comresearchgate.net |

| Pharmaceutical Precursors | Chiral furan alcohols are valuable intermediates in pharmaceutical synthesis. | (S)-1-(furan-2-yl)propan-1-ol |

Environmental Fate, Transport, and Degradation Mechanisms

Biodegradation and Bioremediation Potential in Environmental Compartments

While specific studies on the biodegradation of 2-Furanmethanol, alpha-ethyl- are limited, information on related furan (B31954) compounds provides insight into its potential environmental fate in soil and water. For instance, tetrahydro-2-furanmethanol has been shown to be readily biodegradable under aerobic conditions. oecd.org This suggests that microorganisms possess the enzymatic machinery to break down the furan ring structure.